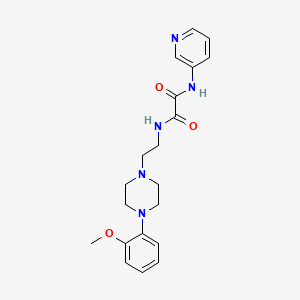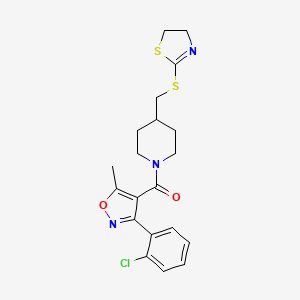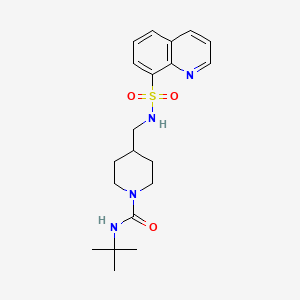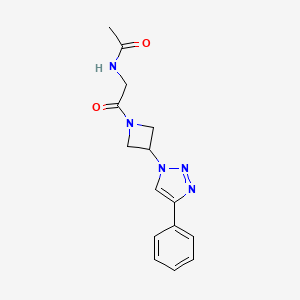
N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide, also known as MPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPPO is a potent and selective antagonist of the α2C adrenoceptor, which is a subtype of the adrenergic receptor family. The α2C adrenoceptor is involved in the regulation of various physiological processes, including blood pressure, heart rate, and neurotransmitter release. The discovery of MPPO has opened up new avenues for research into the role of the α2C adrenoceptor in these processes.
科学的研究の応用
Serotonin Receptor Studies
Research has been conducted on analogs and derivatives of N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide, focusing on their interactions with serotonin receptors. These compounds, including [18F]p-MPPF and WAY-100635, have been used to study the serotonergic neurotransmission with positron emission tomography (PET) and as potent and selective antagonists for the 5-HT1A receptor, respectively (Plenevaux et al., 2000); (Craven et al., 1994). These studies have contributed significantly to understanding the role of serotonin in various physiological and pathological processes.
Radiolabeled Antagonists for PET Studies
Compounds such as [18F]p-MPPF have been developed as radiolabeled antagonists for the study of 5-HT1A receptors using PET. This has allowed for detailed exploration of serotonergic neurotransmission in both animal models and humans, contributing to our understanding of serotonin's role in brain function and its implications in psychiatric disorders (Plenevaux et al., 2000).
Antiarrhythmic and Antihypertensive Activity
Research on derivatives containing the 3-(4-arylpiperazin-1-yl)propyl moiety, including compounds with structural similarities to this compound, has shown strong antiarrhythmic and antihypertensive activities. These findings suggest a potential therapeutic application of such compounds in treating cardiovascular diseases (Malawska et al., 2002).
Development of Novel Therapeutics
Studies have demonstrated the feasibility of designing G protein-biased partial agonists based on the structural framework of this compound, indicating potential applications as novel therapeutics for conditions such as psychosis and other neuropsychiatric disorders (Möller et al., 2017).
Antimicrobial Activity
New pyridine derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. These studies have opened new avenues for the development of antibacterial agents targeting resistant strains (Patel et al., 2011).
特性
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-28-18-7-3-2-6-17(18)25-13-11-24(12-14-25)10-9-22-19(26)20(27)23-16-5-4-8-21-15-16/h2-8,15H,9-14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKFPLSNZQFQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-benzodioxol-5-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2984417.png)
![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2984418.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2984419.png)




![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2984428.png)
![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2984430.png)
![(2E)-3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2984431.png)


![Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate](/img/structure/B2984437.png)
![2-[2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2984438.png)